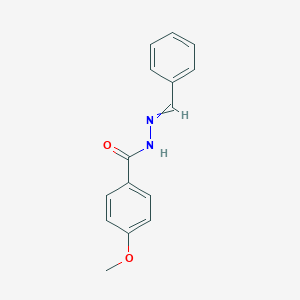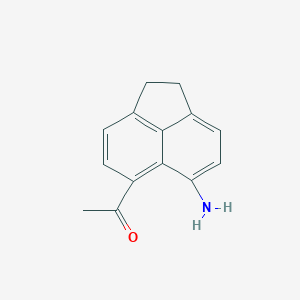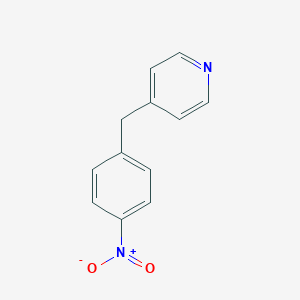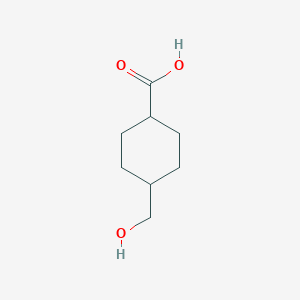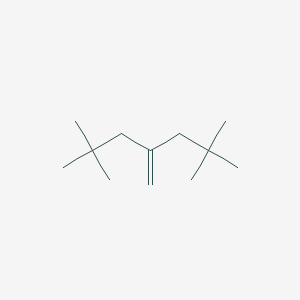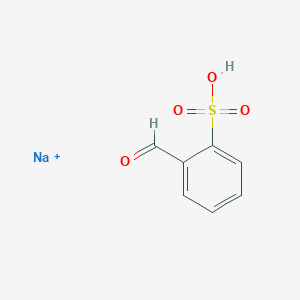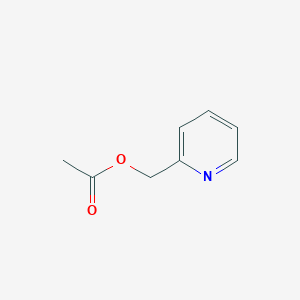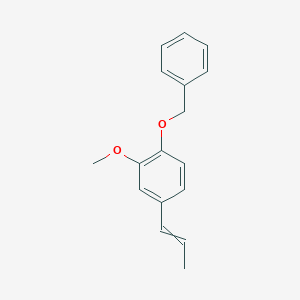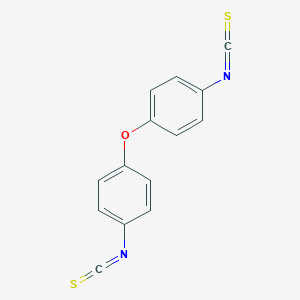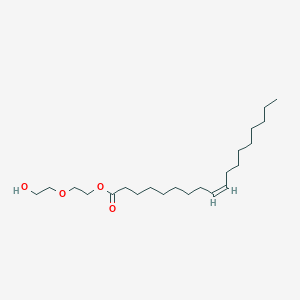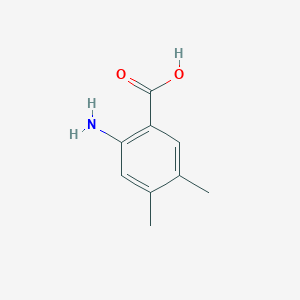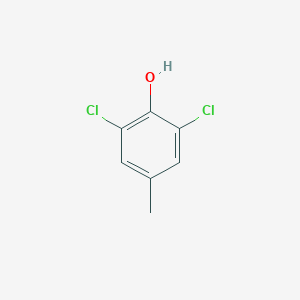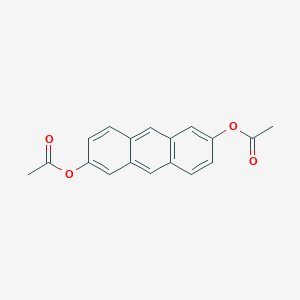
2,6-Diacetoxyanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diacetoxyanthracene is a chemical compound that belongs to the anthracene family. It is commonly used in scientific research due to its unique properties. This compound is synthesized through various methods and has been found to have several applications in scientific research.
Mechanism Of Action
The mechanism of action of 2,6-Diacetoxyanthracene involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can cause damage to biological molecules, such as DNA and proteins. This property makes 2,6-Diacetoxyanthracene a potent photosensitizer and useful in photodynamic therapy for the treatment of cancer.
Biochemical And Physiological Effects
2,6-Diacetoxyanthracene has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. Additionally, 2,6-Diacetoxyanthracene has been shown to have antioxidant properties and has been used in the prevention of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2,6-Diacetoxyanthracene in lab experiments is its potent photosensitizing properties. This property makes it useful in the development of photodynamic therapy for the treatment of cancer. Additionally, 2,6-Diacetoxyanthracene has been found to be a useful tool in the development of fluorescent probes for the detection of biomolecules. However, the use of 2,6-Diacetoxyanthracene in lab experiments is limited by its toxicity and the need for exposure to light for its activation.
Future Directions
There are several future directions for the use of 2,6-Diacetoxyanthracene in scientific research. One direction is the development of more efficient and less toxic photosensitizers for use in photodynamic therapy. Another direction is the development of new materials for electronic devices using 2,6-Diacetoxyanthracene as a starting material. Additionally, the development of new fluorescent probes for the detection of biomolecules using 2,6-Diacetoxyanthracene is an area of future research.
Conclusion
In conclusion, 2,6-Diacetoxyanthracene is a chemical compound that has several applications in scientific research. It is synthesized through various methods and has been found to have potent photosensitizing properties. It has been used in the development of photodynamic therapy for the treatment of cancer, in the synthesis of organic semiconductors, and in the development of fluorescent probes for the detection of biomolecules. The future directions for the use of 2,6-Diacetoxyanthracene in scientific research include the development of more efficient and less toxic photosensitizers, the development of new materials for electronic devices, and the development of new fluorescent probes for the detection of biomolecules.
Synthesis Methods
2,6-Diacetoxyanthracene can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation of anthracene with acetic anhydride. This reaction is catalyzed by aluminum chloride and produces 2,6-Diacetoxyanthracene as the primary product. Other methods include the use of Lewis acids, such as boron trifluoride, and the use of N-acyl anthranilic acids as starting materials.
Scientific Research Applications
2,6-Diacetoxyanthracene has been widely used in scientific research due to its unique properties. It has been found to be a potent photosensitizer and has been used in photodynamic therapy for the treatment of cancer. It has also been used in the synthesis of organic semiconductors and in the development of new materials for electronic devices. Additionally, 2,6-Diacetoxyanthracene has been used in the development of fluorescent probes for the detection of biomolecules.
properties
CAS RN |
13979-53-8 |
|---|---|
Product Name |
2,6-Diacetoxyanthracene |
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(6-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-5-3-13-8-16-10-18(22-12(2)20)6-4-14(16)7-15(13)9-17/h3-10H,1-2H3 |
InChI Key |
GQNCWHNLXFXJLD-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OC(=O)C |
synonyms |
2,6-Diacetoxyanthracene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



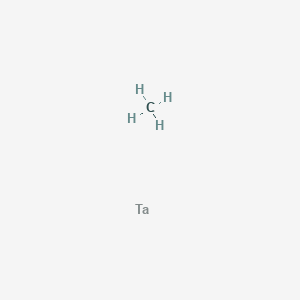
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
